molecular formula C18H18BrNO2 B11351169 5-bromo-3-(3-ethoxybenzyl)-1-methyl-1,3-dihydro-2H-indol-2-one

5-bromo-3-(3-ethoxybenzyl)-1-methyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B11351169
M. Wt: 360.2 g/mol
InChI Key: GPUYZEDXPOUJGK-UHFFFAOYSA-N
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Description

5-bromo-3-(3-ethoxybenzyl)-1-methyl-1,3-dihydro-2H-indol-2-one is a synthetic organic compound that belongs to the indolinone class of molecules. This compound is characterized by the presence of a bromine atom at the 5th position, an ethoxybenzyl group at the 3rd position, and a methyl group at the 1st position of the indolinone core structure. The indolinone scaffold is known for its diverse biological activities and is often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-(3-ethoxybenzyl)-1-methyl-1,3-dihydro-2H-indol-2-one typically involves multiple steps:

    Bromination: The starting material, 1-methyl-1,3-dihydro-2H-indol-2-one, is brominated at the 5th position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid.

    Ethoxybenzylation: The brominated intermediate is then subjected to a Friedel-Crafts alkylation reaction with 3-ethoxybenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to introduce the ethoxybenzyl group at the 3rd position.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-bromo-3-(3-ethoxybenzyl)-1-methyl-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any double bonds or carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Saturated derivatives.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

5-bromo-3-(3-ethoxybenzyl)-1-methyl-1,3-dihydro-2H-indol-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-bromo-3-(3-ethoxybenzyl)-1-methyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-3-(3-methoxybenzyl)-1-methyl-1,3-dihydro-2H-indol-2-one
  • 5-bromo-3-(3-ethoxyphenyl)-1-methyl-1,3-dihydro-2H-indol-2-one

Uniqueness

5-bromo-3-(3-ethoxybenzyl)-1-methyl-1,3-dihydro-2H-indol-2-one is unique due to the specific combination of substituents on the indolinone core. The presence of the ethoxybenzyl group at the 3rd position and the bromine atom at the 5th position imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H18BrNO2

Molecular Weight

360.2 g/mol

IUPAC Name

5-bromo-3-[(3-ethoxyphenyl)methyl]-1-methyl-3H-indol-2-one

InChI

InChI=1S/C18H18BrNO2/c1-3-22-14-6-4-5-12(9-14)10-16-15-11-13(19)7-8-17(15)20(2)18(16)21/h4-9,11,16H,3,10H2,1-2H3

InChI Key

GPUYZEDXPOUJGK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)CC2C3=C(C=CC(=C3)Br)N(C2=O)C

Origin of Product

United States

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